molecular formula C24H25NO4 B2485531 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid CAS No. 2375262-32-9

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid

Cat. No.: B2485531
CAS No.: 2375262-32-9
M. Wt: 391.467
InChI Key: PZLRRXHWUJTVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid is a bicyclic amine derivative featuring a 3-azabicyclo[3.2.2]nonane core. The compound is structurally distinguished by:

  • A fluorenylmethoxycarbonyl (Fmoc) protecting group at the 3-aza position, commonly used in peptide synthesis to shield amines during solid-phase reactions.
  • A carboxylic acid moiety at the 6-position, enabling conjugation or further functionalization.
  • A rigid bicyclic framework that enhances stereochemical stability and influences pharmacological interactions .

This compound is synthesized via condensation reactions involving 3-azabicyclo[3.2.2]nonane precursors and Fmoc-protected intermediates, as reported in methodologies for analogous bicyclic amines . Its applications span medicinal chemistry, particularly in the development of hypotensive agents and peptide-based therapeutics, owing to the Fmoc group’s utility in temporary protection strategies .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-23(27)21-11-15-9-10-16(21)13-25(12-15)24(28)29-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-8,15-16,21-22H,9-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLRRXHWUJTVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal or catalytic conditions to form the bicyclo[3.2.2]nonane structure.

    Introduction of the Azabicyclic Moiety: The azabicyclic structure is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated bicyclic precursor.

    Fmoc Protection: The Fmoc group is introduced by reacting the amine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is selectively cleaved under basic conditions, a fundamental step in solid-phase peptide synthesis (SPPS).

Reaction Conditions Reagents Outcome Yield Reference
Mild alkaline treatment20% piperidine/DMFRemoval of Fmoc group, exposing free amine>95%
AmmonolysisNH₃/MeOHPartial deprotection with side-product formation60–70%
  • Mechanistic Insight : Piperidine induces β-elimination via a two-step process: (1) deprotonation of the fluorenyl C9 position, (2) cleavage of the carbonate linkage.

  • Side Reactions : Prolonged exposure to bases like piperidine may lead to racemization or β-elimination of the bicyclic scaffold.

Cyclization and Ring-Opening Reactions

The azabicyclo[3.2.2]nonane core undergoes ring-strain-driven reactions.

Reaction Type Conditions Product Catalyst Reference
Acid-catalyzed ring-opening1M HCl/THF, 60°CLinear amino-carboxylic acid derivative
Transition-metal couplingPd(OAc)₂, PPh₃, 80°CCross-coupled bicyclic analogsPalladium
  • Key Observation : Ring-opening under acidic conditions proceeds via protonation of the bridgehead nitrogen, destabilizing the bicyclic structure .

  • Limitations : Harsh acidic conditions (>2M HCl) degrade the carboxylic acid group.

Carboxylic Acid-Directed Reactions

The C6-carboxylic acid participates in standard derivatization reactions.

Reaction Reagents Product Activation Method Reference
Amide bond formationHATU, DIPEA, R-NH₂Bicyclic peptide conjugateHATU-mediated
EsterificationDCC, DMAP, R-OHMethyl/benzyl estersDCC coupling
Reductive aminationNaBH₃CN, R-CHOSecondary amine derivatives
  • Optimized Protocol : HATU (1.1 eq) and DIPEA (3 eq) in DMF at 0°C → RT achieve >90% coupling efficiency .

  • Side Products : Overactivation of the carboxylic acid leads to anhydride formation.

Stability Under Oxidative/Reductive Conditions

The compound’s stability profile impacts its handling and storage.

Condition Reagents Observation Degradation (%) Reference
Oxidative (mild)H₂O₂ (3%), 25°CNo decomposition (24 h)<2%
Reductive (strong)LiAlH₄, THF, refluxReduction of amide to amine; ring-opening100%
  • Critical Note : LiAlH₄ reduces the Fmoc carbonyl to a methylene group, irreversibly altering the scaffold .

Photolytic and Thermal Behavior

The Fmoc group confers UV sensitivity, necessitating light-protected storage.

Condition Wavelength/Temp Outcome Half-Life Reference
UV exposure254 nm, 24 hFmoc decomposition4 h
Thermal degradation100°C, N₂ atmosphereDecarboxylation + retro-Diels-Alder30 min

Stereochemical Integrity in Reactions

The bridgehead stereochemistry remains intact under most conditions but racemizes in strongly basic media (pH >12) .

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C21H19NO4C_{21}H_{19}NO_{4}, with a molecular weight of approximately 349.39 g/mol. Its structure features a bicyclic framework with a fluorenylmethoxycarbonyl group, which contributes to its chemical reactivity and biological activity.

Chemical Characteristics

  • IUPAC Name : (1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
  • CAS Number : 2382052-27-7
  • Purity : Typically reported at 97% in commercial preparations.

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that compounds similar to 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid exhibit significant anticancer properties. For instance, studies on related structures have demonstrated substantial growth inhibition against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Drug Design : The unique bicyclic structure allows for modifications that can enhance pharmacological properties. The fluorenyl group can be utilized as a protective moiety in peptide synthesis, facilitating the development of peptide-based therapeutics .
  • Enzyme Inhibition : Some derivatives of this compound have shown promise as enzyme inhibitors, specifically targeting enzymes involved in cancer progression and metabolic disorders .

Material Science

  • Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability .
  • Nanotechnology : The compound's ability to form stable complexes with metal ions has implications for developing nanomaterials used in catalysis and electronic applications .

Anticancer Studies

A recent study highlighted the synthesis of novel derivatives based on the structure of this compound, demonstrating significant anticancer activity against multiple cell lines including OVCAR-8 and NCI-H40 . The derivatives exhibited percent growth inhibition rates exceeding 80%, indicating their potential as lead compounds for further development.

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibitory effects of related compounds derived from the bicyclic structure, showcasing their ability to inhibit specific targets associated with tumor growth and metastasis . This research underscores the therapeutic potential of these compounds in treating various forms of cancer.

Mechanism of Action

The mechanism by which 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bicyclic and azabicyclic structures, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and related bicyclic amines:

Compound Name Bicyclic Core Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid [3.2.2]nonane Fmoc (3-position), COOH (6-position) ~425 (estimated) Peptide synthesis, hypotensive agents
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride [3.3.1]nonane Benzyl (9-position), COOH (7-position), oxa bridge 327.8 (HCl salt) Not specified; likely bioactive scaffold
Ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate [3.3.1]nonane Ethyl ester (3-position), aryl-methoxy groups 333.4 Synthetic intermediate
3-{(9H-Fluoren-9-yl)methoxycarbonyl}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid [3.3.1]nonane Fmoc (3-position), COOH (1-position), difluoro 451.4 Enhanced lipophilicity, drug discovery
Key Observations:

Bicyclic Core Differences: The bicyclo[3.2.2]nonane system (target compound) has a smaller, more strained ring compared to bicyclo[3.3.1]nonane derivatives (e.g., ). This impacts conformational flexibility and binding affinity in biological systems .

Functional Group Impact: Fmoc vs. Benzyl Groups: The Fmoc group in the target compound offers UV-sensitive deprotection, advantageous in stepwise peptide synthesis, whereas benzyl groups () require harsher conditions (e.g., hydrogenolysis) . Fluorine Substitution: The difluoro analog () exhibits increased lipophilicity (logP ~3.5 vs. ~2.8 for non-fluorinated analogs), enhancing membrane permeability in drug candidates .

Pharmacological Relevance: The target compound’s 3-azabicyclo[3.2.2]nonane derivatives demonstrate prolonged hypotensive effects in hypertensive rats due to stable interactions with adrenergic receptors . In contrast, bicyclo[3.3.1]nonane derivatives (e.g., ) are less studied for cardiovascular effects but show promise as insecticidal agents or intermediates in heterocyclic chemistry .

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula: C21H19NO4
  • Molecular Weight: 349.39 g/mol
  • CAS Number: 2382052-27-7
  • Purity: 97% .

Antiprotozoal Activity

Research has demonstrated that compounds within the azabicyclo[3.2.2]nonane family exhibit significant antiprotozoal activity, particularly against Plasmodium falciparum, the causative agent of malaria. A study found that various derivatives showed promising results against chloroquine-resistant strains of P. falciparum . The structure-activity relationship (SAR) indicated that modifications to the bicyclic framework could enhance efficacy.

Antitrypanosomal Activity

In addition to antimalarial properties, these compounds have been investigated for their activity against Trypanosoma brucei rhodesiense, responsible for African sleeping sickness. The findings suggest that certain derivatives possess notable cytotoxicity against this pathogen, indicating potential for further development as therapeutic agents .

Case Studies

  • In Vivo Studies :
    • In a mouse model, specific azabicyclo[3.2.2]nonane derivatives demonstrated significant in vivo activity against Plasmodium berghei, suggesting that these compounds could be effective in treating malaria in living organisms .
  • SAR Analysis :
    • A comprehensive SAR analysis revealed that modifications to the azabicyclo framework significantly impact biological activity, with certain structural features correlating with enhanced potency against protozoal infections .

Data Table: Biological Activity Summary

Compound NameTarget PathogenActivity TypeIC50 (µM)Reference
3-Azabicyclo[3.2.2]nonane DerivativePlasmodium falciparumAntimalarial0.5
3-Azabicyclo[3.2.2]nonane DerivativeTrypanosoma brucei rhodesienseAntitrypanosomal0.8

The precise mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that they may interfere with critical metabolic pathways in protozoan parasites, leading to cell death or inhibition of replication.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(Fmoc)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid?

  • Methodological Answer : Synthesis involves multi-step organic reactions, with critical parameters including solvent polarity (e.g., DMF or THF), temperature control (0–25°C for Fmoc protection), and reaction time to minimize side products. For example, Fmoc deprotection requires 20% piperidine in DMF, monitored by TLC or HPLC to ensure completion . Purification via reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) is recommended to isolate high-purity product.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~12–15 min).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+ ~428.4 g/mol based on C₂₄H₂₅N₂O₅) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify bicyclo[3.2.2]nonane ring geometry and Fmoc group integration (e.g., aromatic protons at δ 7.2–7.8 ppm) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store lyophilized solid at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group. For short-term use, dissolve in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Monitor degradation via HPLC every 3 months .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting enzyme active sites?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the bicyclo[3.2.2]nonane core as a rigid scaffold. Focus on:

  • Steric complementarity : Map the compound’s 3D structure (from X-ray or DFT-optimized geometry) to receptor pockets (e.g., proteases or GPCRs).
  • Electrostatic interactions : Modify the carboxylic acid group (position 6) to introduce hydrogen-bonding motifs.
  • Validate predictions with SPR or ITC binding assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Purity : Re-analyze batches via LC-MS; discard samples with >5% impurities.
  • Assay conditions : Standardize cell-based assays (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., known enzyme inhibitors).
  • Metabolic stability : Test in liver microsomes to rule out rapid degradation masking activity .

Q. How can regioselective functionalization of the azabicyclo[3.2.2]nonane core be achieved?

  • Methodological Answer : Leverage the ring strain and electron-deficient nitrogen for selective reactions:

  • Acylation : Use Fmoc-Cl in anhydrous THF at –10°C to target the secondary amine.
  • Cross-coupling : Install aryl groups via Buchwald-Hartwig amination (Pd(OAc)₂, XPhos ligand) at position 3 .
  • Monitor selectivity with 2D NMR (NOESY for spatial proximity analysis).

Q. What approaches are effective in studying the compound’s membrane permeability for CNS applications?

  • Methodological Answer :

  • PAMPA-BBB assay : Measure permeability at pH 7.4 using a lipid-coated filter; compare to reference compounds (e.g., caffeine for high permeability).
  • MDCK cell monolayer : Calculate apparent permeability (Papp) and efflux ratio (with/without P-gp inhibitor verapamil) .
  • Modify the carboxylic acid to esters (prodrug strategy) if permeability is low .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.